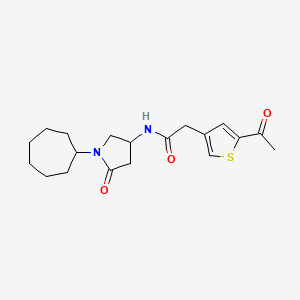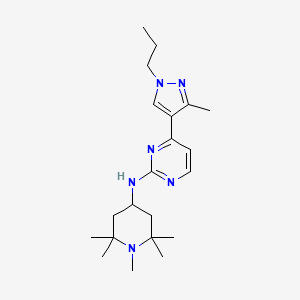![molecular formula C20H31N3 B4384905 3-[[4-[1-[(E)-2-methylbut-2-enyl]pyrrolidin-3-yl]piperidin-1-yl]methyl]pyridine](/img/structure/B4384905.png)
3-[[4-[1-[(E)-2-methylbut-2-enyl]pyrrolidin-3-yl]piperidin-1-yl]methyl]pyridine
Overview
Description
3-[[4-[1-[(E)-2-methylbut-2-enyl]pyrrolidin-3-yl]piperidin-1-yl]methyl]pyridine is a complex organic compound that features a pyridine ring substituted with a piperidine and pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-[1-[(E)-2-methylbut-2-enyl]pyrrolidin-3-yl]piperidin-1-yl]methyl]pyridine can be achieved through several synthetic routes. One common method involves the Kröhnke pyridine synthesis, which utilizes α-pyridinium methyl ketone salts and α, β-unsaturated carbonyl compounds . The reaction proceeds via a Michael addition followed by cyclization and aromatization to form the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The reaction conditions typically include the use of solvents such as glacial acetic acid or methanol, and the reactions are often carried out at elevated temperatures .
Chemical Reactions Analysis
Types of Reactions
3-[[4-[1-[(E)-2-methylbut-2-enyl]pyrrolidin-3-yl]piperidin-1-yl]methyl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur on the pyridine ring, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and electrophiles like bromine. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions may introduce various functional groups onto the pyridine ring .
Scientific Research Applications
3-[[4-[1-[(E)-2-methylbut-2-enyl]pyrrolidin-3-yl]piperidin-1-yl]methyl]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain natural products.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-[[4-[1-[(E)-2-methylbut-2-enyl]pyrrolidin-3-yl]piperidin-1-yl]methyl]pyridine involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structural features. The pathways involved can include binding to active sites or allosteric sites on proteins, leading to changes in their activity .
Comparison with Similar Compounds
Similar Compounds
Pyridine: A simpler aromatic heterocycle with a nitrogen atom in the ring.
Piperidine: A six-membered ring containing one nitrogen atom.
Pyrrolidine: A five-membered ring containing one nitrogen atom.
Uniqueness
3-[[4-[1-[(E)-2-methylbut-2-enyl]pyrrolidin-3-yl]piperidin-1-yl]methyl]pyridine is unique due to its combination of multiple heterocyclic rings and the presence of a butenyl side chain.
Properties
IUPAC Name |
3-[[4-[1-[(E)-2-methylbut-2-enyl]pyrrolidin-3-yl]piperidin-1-yl]methyl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3/c1-3-17(2)14-23-12-8-20(16-23)19-6-10-22(11-7-19)15-18-5-4-9-21-13-18/h3-5,9,13,19-20H,6-8,10-12,14-16H2,1-2H3/b17-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIUPDXWLSJSMSU-IJUHEHPCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)CN1CCC(C1)C2CCN(CC2)CC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/CN1CCC(C1)C2CCN(CC2)CC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{1-[1-(cycloheptylcarbonyl)piperidin-4-yl]-1H-1,2,3-triazol-4-yl}propan-2-ol](/img/structure/B4384830.png)
![2-[(4,6-dimethylpyrimidin-2-yl)thio]-N-isobutyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]propanamide](/img/structure/B4384834.png)
![(1R,2R)-1-(4-hydroxy-4-phenylpiperidin-1-yl)spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol](/img/structure/B4384846.png)

![5-methyl-2-phenyl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]furan-3-carboxamide](/img/structure/B4384867.png)
![4-({cyclopropyl[(1-methyl-1H-imidazol-2-yl)methyl]amino}methyl)-6-ethyl-2H-chromen-2-one](/img/structure/B4384868.png)
![2-[4-(4-fluorophenyl)-4-hydroxypiperidin-1-yl]-N-(2-methoxybenzyl)acetamide](/img/structure/B4384869.png)
![1-(3-Propan-2-yl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-3-pyrazin-2-ylpropan-1-one](/img/structure/B4384870.png)
![3-(1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-pyrrolidinyl)-4-methyl-1,2,5-oxadiazole](/img/structure/B4384874.png)

![2-{[benzyl(1,3-thiazol-2-ylmethyl)amino]methyl}benzoic acid](/img/structure/B4384891.png)
![N-(5-ethyl-1-methyl-1H-1,2,4-triazol-3-yl)-N'-[4-(2-oxopyrrolidin-1-yl)benzyl]urea](/img/structure/B4384896.png)
![3-[2-[3-[(Naphthalene-1-carbonylamino)methyl]piperidin-1-yl]-2-oxoethyl]oxadiazol-3-ium-5-olate](/img/structure/B4384902.png)
![3-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-oxoethyl]-4-(2-methylpropyl)piperazin-2-one](/img/structure/B4384923.png)
